4-Methyl-3-(thiophen-2-YL)aniline
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Overview
Description
4-Methyl-3-(thiophen-2-yl)aniline is an organic compound that belongs to the class of aniline derivatives It features a thiophene ring, which is a five-membered ring containing sulfur, attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a halogenated aniline under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of 4-Methyl-3-(thiophen-2-yl)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(thiophen-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as nitro or sulfonyl groups to the compound.
Reduction: Reduction reactions can convert nitro groups to amino groups, enhancing the compound’s reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro or sulfonyl derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
4-Methyl-3-(thiophen-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(thiophen-2-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can enhance the compound’s binding affinity and specificity for its target, leading to improved therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Thiophen-3-yl)aniline
- 4-(Thiophen-2-yl)aniline
- 3-(Thiophen-2-yl)aniline
Uniqueness
4-Methyl-3-(thiophen-2-yl)aniline is unique due to the presence of a methyl group on the aniline ring, which can influence its chemical reactivity and biological activity. This structural modification can enhance the compound’s properties, making it more suitable for specific applications compared to its analogs .
Properties
Molecular Formula |
C11H11NS |
---|---|
Molecular Weight |
189.28 g/mol |
IUPAC Name |
4-methyl-3-thiophen-2-ylaniline |
InChI |
InChI=1S/C11H11NS/c1-8-4-5-9(12)7-10(8)11-3-2-6-13-11/h2-7H,12H2,1H3 |
InChI Key |
LHOVGLFHBOCHSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C2=CC=CS2 |
Origin of Product |
United States |
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